molecular formula C22H17Br2N3OS B11538092 6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B11538092
M. Wt: 531.3 g/mol
InChI Key: QVBRHRLFFRLVFW-KBKYJPHKSA-N
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Description

6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a dibromo-hydroxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzyl group and the dibromo-hydroxyphenyl moiety. Common reagents used in these reactions include bromine, hydroxylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE
  • 6-BENZYL-2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE
  • 6-BENZYL-2-[(E)-[(3,5-DIFLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE lies in its specific structural features, such as the presence of the dibromo-hydroxyphenyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H17Br2N3OS

Molecular Weight

531.3 g/mol

IUPAC Name

6-benzyl-2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H17Br2N3OS/c23-16-8-15(21(28)19(24)9-16)11-26-22-18(10-25)17-6-7-27(13-20(17)29-22)12-14-4-2-1-3-5-14/h1-5,8-9,11,28H,6-7,12-13H2/b26-11+

InChI Key

QVBRHRLFFRLVFW-KBKYJPHKSA-N

Isomeric SMILES

C1CN(CC2=C1C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N)CC4=CC=CC=C4

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N)CC4=CC=CC=C4

Origin of Product

United States

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